molecular formula C9H5NOS B6230165 7-isocyanato-1-benzothiophene CAS No. 2648998-62-1

7-isocyanato-1-benzothiophene

Cat. No.: B6230165
CAS No.: 2648998-62-1
M. Wt: 175.2
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Description

7-Isocyanato-1-benzothiophene is a heterocyclic compound that belongs to the family of isocyanato compounds. It has the molecular formula C₉H₅NOS and a molecular weight of 175.2 g/mol. This compound is characterized by the presence of an isocyanate group (-NCO) attached to the benzothiophene ring, which is a fused ring system consisting of a benzene ring and a thiophene ring.

Preparation Methods

The synthesis of 7-isocyanato-1-benzothiophene can be achieved through various methods. One common approach involves the reaction of benzothiophene derivatives with isocyanates under controlled conditions. For instance, the aryne reaction with alkynyl sulfides has been used to synthesize benzothiophene derivatives . This method involves the nucleophilic attack of sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates, followed by ring-closure. The reaction conditions typically include the use of o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .

Chemical Reactions Analysis

7-Isocyanato-1-benzothiophene undergoes various chemical reactions, including:

    Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrobenzothiophenes.

    Cycloaddition Reactions: The isocyanate group can participate in cycloaddition reactions with compounds containing multiple bonds, leading to the formation of heterocyclic compounds.

Common reagents used in these reactions include amines, alcohols, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions include ureas, carbamates, sulfoxides, sulfones, and various heterocyclic compounds .

Scientific Research Applications

7-Isocyanato-1-benzothiophene has diverse applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of advanced materials, including electronic materials and energy materials.

Mechanism of Action

The mechanism of action of 7-isocyanato-1-benzothiophene involves its reactivity with nucleophiles due to the presence of the isocyanate group. The isocyanate group can form covalent bonds with nucleophilic sites in biological molecules, leading to the formation of stable adducts. This reactivity is exploited in various applications, including the synthesis of pharmaceuticals and advanced materials .

Comparison with Similar Compounds

7-Isocyanato-1-benzothiophene can be compared with other benzothiophene derivatives, such as:

    Sertaconazole: A benzothiophene derivative used as an antifungal agent.

    Raloxifene: A benzothiophene derivative used in the treatment of osteoporosis.

    DNTT (Dinaphtho[2,3-b2’,3’-d]thiophene): A benzothiophene derivative used in organic electronics.

Properties

CAS No.

2648998-62-1

Molecular Formula

C9H5NOS

Molecular Weight

175.2

Purity

95

Origin of Product

United States

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